7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Description
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18)13-9-16(8-12-4-2-1-3-5-12)10-15(13)6-7-19-11-15/h1-5,13H,6-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQCEQOXNXHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(CC2C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Spirocyclic Intermediate Synthesis
- Cyclization : React 7-azaspiro[4.4]nonane-2-one with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-benzyl intermediate.
- Esterification : Treat with methyl chloroformate to protect the carboxylic acid as a methyl ester.
- Deprotection : Hydrolyze the ester using HCl/water to yield the final carboxylic acid.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Benzyl bromide, K₂CO₃, DMF, 80°C | 65–70 |
| 2 | Methyl chloroformate, Et₃N, CH₂Cl₂ | 85 |
| 3 | 6M HCl, reflux, 4h | 90 |
Method B: Continuous Flow Synthesis
Automated flow reactors improve reproducibility for large-scale production:
- Reactor setup : Tubular reactor with immobilized catalysts (e.g., Pd/C for hydrogenation).
- Advantages : Enhanced heat transfer and reduced reaction times (e.g., 2h vs. 8h in batch).
Critical Analysis of Methods
Yield Optimization Challenges
- Steric hindrance : The spirocyclic structure complicates benzylation, often requiring excess reagents.
- Purification : Silica gel chromatography is necessary to separate diastereomers, reducing overall yield.
Scalability
Batch synthesis (Method A) is preferred for small-scale research (<100g), while flow chemistry (Method B) excels in industrial settings (>1kg).
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.
Major Products
Oxidation: Carboxylates, esters, and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure may allow it to fit into specific binding sites, enhancing its selectivity and potency. The benzyl group and carboxylic acid functional group can also participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
Table 2: Comparative Properties
- Safety Profiles : The parent compound requires precautions against inhalation and skin contact (H315, H319) . Fluorinated or sulfur-containing analogs may exhibit distinct toxicity profiles (e.g., H318 for eye damage in thia derivatives).
Biological Activity
7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a benzyl group attached to a nonane ring system. This compound has garnered attention in medicinal chemistry and materials science due to its diverse biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is , with a molecular weight of approximately 261.32 g/mol. Its distinctive structure allows for specific interactions with biological targets, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 1408193-08-7 |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of cellular membranes and inhibition of essential metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through modulation of cell signaling pathways. The compound's ability to interact with specific receptors and enzymes plays a crucial role in its anticancer efficacy.
The biological activity of 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound shows high binding affinity for certain enzymes, potentially modulating their activity.
- Receptor Interaction : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Cell Membrane Disruption : The spirocyclic structure allows it to integrate into lipid bilayers, affecting membrane integrity.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The findings suggest that the compound's mechanism involves targeting bacterial cell wall synthesis.
Study 2: Anticancer Properties
In a series of experiments involving human cancer cell lines, treatment with 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM for breast cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death.
Comparative Analysis
The unique structural features of 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid differentiate it from similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Benzyl-2-thia-7-azaspiro[4.4]nonane | Contains sulfur instead of oxygen | Variation in electronic properties due to sulfur |
| 7-(tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane | Contains a tert-butoxycarbonyl group | Different protective group affecting reactivity |
Q & A
Q. Table 1: Key Structural and Physicochemical Properties
Basic: What synthetic routes are reported for this compound?
Answer:
Synthesis typically involves multi-step strategies to construct the spirocyclic core. Key methodologies include:
- Spirocyclization : Formation of the spiro[4.4] system via intramolecular cyclization, often using ketone or ester intermediates .
- Benzylation : Introduction of the benzyl group via alkylation or reductive amination .
- Carboxylation : Incorporation of the carboxylic acid group through hydrolysis of esters or cyanohydrin intermediates .
Q. Table 2: Representative Synthetic Routes
| Step | Conditions/Reagents | Yield/Purity | Source |
|---|---|---|---|
| Spirocyclization | DCC coupling, THF, 0°C to RT | 65-70% | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | >85% | |
| Carboxylic Acid Formation | HCl hydrolysis, reflux | 90-95% purity |
Advanced: How do reaction conditions (e.g., temperature, catalysts) influence yield and purity?
Answer:
Optimization of reaction parameters is critical:
- Temperature : Lower temperatures (0–5°C) during spirocyclization reduce side reactions, improving yield .
- Catalysts : Palladium catalysts (e.g., Pd/C) enhance benzylation efficiency under hydrogenation conditions .
- Inert Atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates, preserving stereochemistry .
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, facilitating cyclization .
Q. Contradictions in Evidence :
- Storage Stability : Hydrochloride salt is stable at room temperature , while tert-butyl derivatives require 2–8°C storage due to hygroscopicity . Substituents critically impact stability.
Advanced: What analytical methods validate the compound’s structure and purity?
Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., Acta Cryst. R factor = 0.059) .
- HPLC : Quantifies purity (>97% achieved via C18 column, 10 mM ammonium acetate mobile phase) .
- IR/NMR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR; sp³ carbons in ¹³C NMR) .
Q. Table 3: Analytical Data Comparison
Advanced: What biological targets and mechanisms are associated with this compound?
Answer:
The compound acts as a bioisostere for natural amino acids (e.g., pipecolic acid), enabling interactions with enzymes and receptors:
- Enzyme Inhibition : Derivatives inhibit fatty acid amide hydrolase (FAAH) via spirocyclic core mimicking substrate geometry .
- Receptor Binding : Benzyl and carboxylic acid groups enhance affinity for neurological targets (e.g., GABA receptors) .
- Therapeutic Potential : Preclinical studies suggest applications in metabolic disorders and neuropathic pain .
Mechanistic Insight :
The spirocyclic structure restricts conformational flexibility, enhancing target selectivity. Computational docking studies (e.g., AutoDock Vina) predict binding energies of -9.2 kcal/mol for FAAH .
Basic: What are the recommended storage and handling protocols?
Answer:
Stability varies with derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
